molecular formula C19H26O5 B12657757 Diisobutyl (4-methoxybenzylidene)malonate CAS No. 72955-42-1

Diisobutyl (4-methoxybenzylidene)malonate

Cat. No.: B12657757
CAS No.: 72955-42-1
M. Wt: 334.4 g/mol
InChI Key: AAUIXMHRSOGWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisobutyl (4-methoxybenzylidene)malonate is an organic compound with the molecular formula C19H26O5 It is known for its unique structure, which includes a methoxybenzylidene group attached to a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutyl (4-methoxybenzylidene)malonate can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with diisobutyl malonate. The reaction typically requires a base catalyst, such as sodium ethoxide, and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diisobutyl (4-methoxybenzylidene)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzylidene group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Diisobutyl (4-methoxybenzylidene)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of polymers.

    Biology: The compound is studied for its potential biological activity and its role in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diisobutyl (4-methoxybenzylidene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-methoxybenzylidene)malonate
  • Dimethyl (4-methoxybenzylidene)malonate
  • Diisobutyl (4-hydroxybenzylidene)malonate

Uniqueness

Diisobutyl (4-methoxybenzylidene)malonate is unique due to its specific ester groups and the presence of a methoxy group on the benzylidene moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.

Properties

CAS No.

72955-42-1

Molecular Formula

C19H26O5

Molecular Weight

334.4 g/mol

IUPAC Name

bis(2-methylpropyl) 2-[(4-methoxyphenyl)methylidene]propanedioate

InChI

InChI=1S/C19H26O5/c1-13(2)11-23-18(20)17(19(21)24-12-14(3)4)10-15-6-8-16(22-5)9-7-15/h6-10,13-14H,11-12H2,1-5H3

InChI Key

AAUIXMHRSOGWSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.